molecular formula C4H12N2O B1308414 1-Hydrazino-2-butanol CAS No. 41470-19-3

1-Hydrazino-2-butanol

Cat. No.: B1308414
CAS No.: 41470-19-3
M. Wt: 104.15 g/mol
InChI Key: UIQGJTTVVCHBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydrazino-2-butanol is an organic compound with the chemical formula C4H12N2O. It contains both a hydrazine group and a hydroxyl group within its molecular structure. This compound is a colorless liquid with a pungent odor, readily soluble in water and organic solvents such as ethanol and acetone . It is stable in air but decomposes at high temperatures .

Scientific Research Applications

1-Hydrazino-2-butanol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 1-Hydrazino-2-butanol indicates that it is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness . It should be handled with care, avoiding direct contact with skin and eyes, and should be used only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazino-2-butanol can be synthesized through the condensation reaction of 1-buten-3-ol and hydrazine . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale condensation reactions under optimized conditions to maximize yield and efficiency. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazino-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    1-Hydrazino-2-propanol: Similar in structure but with a shorter carbon chain.

    2-Hydroxybutylhydrazine: Another hydrazine derivative with a hydroxyl group.

    1-Hydrazinophthalazine: Contains a hydrazine group attached to a phthalazine ring.

Uniqueness: 1-Hydrazino-2-butanol is unique due to its specific combination of hydrazine and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

1-hydrazinylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQGJTTVVCHBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399451
Record name 1-Hydrazino-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41470-19-3
Record name 1-Hydrazino-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxybutylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydrazino-2-butanol
Reactant of Route 2
1-Hydrazino-2-butanol
Reactant of Route 3
1-Hydrazino-2-butanol
Reactant of Route 4
Reactant of Route 4
1-Hydrazino-2-butanol
Reactant of Route 5
Reactant of Route 5
1-Hydrazino-2-butanol
Reactant of Route 6
1-Hydrazino-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.